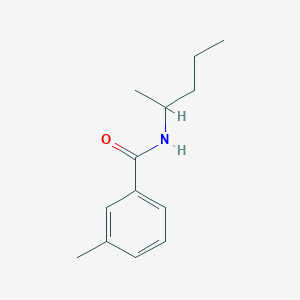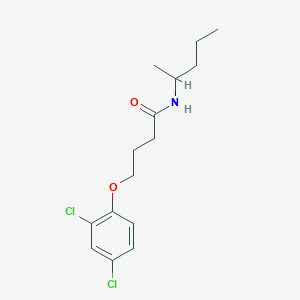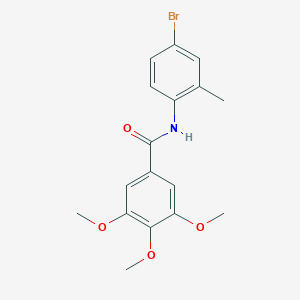
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, also known as Br-MMB, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating various physiological and behavioral processes in the brain. Br-MMB has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide is a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide leads to the activation of intracellular signaling pathways, including the phospholipase C and protein kinase C pathways, which ultimately lead to the modulation of various physiological and behavioral processes in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to induce a range of biochemical and physiological effects in animal models, including alterations in mood, cognition, perception, and behavior. It has been shown to induce hallucinations, altered states of consciousness, and changes in sensory perception, as well as alterations in mood and anxiety levels. N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has also been shown to modulate the activity of various neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has several advantages for use in scientific research, including its high potency and selectivity for the 5-HT2A receptor, as well as its ability to induce specific and reproducible effects in animal models. However, N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide also has several limitations, including its potential for inducing adverse effects such as hyperthermia, seizures, and cardiovascular effects, as well as its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, including the development of new analogs with improved pharmacological properties, the investigation of the role of the 5-HT2A receptor in various psychiatric disorders, and the development of new therapeutic agents based on the pharmacological properties of N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, as well as its potential for inducing adverse effects in animal models.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 4-bromo-2-methylphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by reduction and purification steps. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has been used extensively in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and behavioral processes. It has been shown to induce hallucinations and altered states of consciousness in animal models, which has led to its use as a tool for studying the neural mechanisms underlying these phenomena. N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has also been used to investigate the role of the 5-HT2A receptor in regulating mood, cognition, and perception, as well as in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Propiedades
Fórmula molecular |
C17H18BrNO4 |
|---|---|
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO4/c1-10-7-12(18)5-6-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20) |
Clave InChI |
UEMURQZIFGWMEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




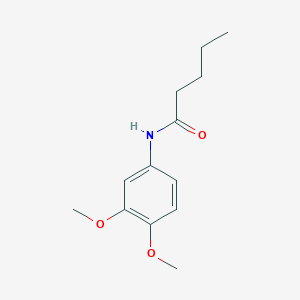
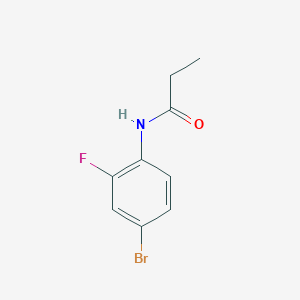
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
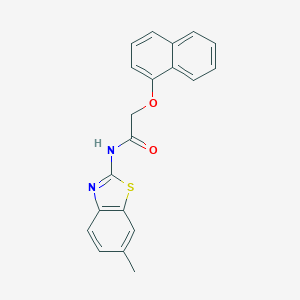
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)


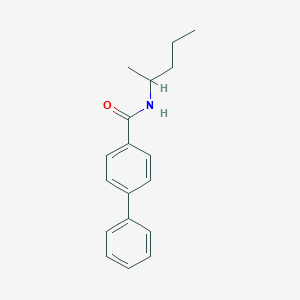


amine](/img/structure/B291338.png)
